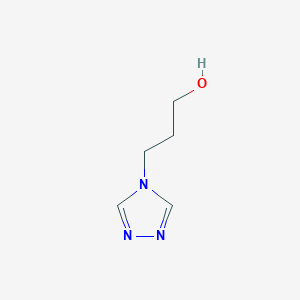
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C15H20N2O3 . It is used in various scientific research and applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) . This code provides a specific representation of the molecule’s structure .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the searched resources. More research may be needed to understand its reactivity and potential uses in chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 276.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources .Aplicaciones Científicas De Investigación
Protective Effects in Cardiac Conditions
One study explored the effects of a molecule closely related to Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrating protective effects against cardiac remodeling in myocardial infarction in rats. This molecule showed potent inhibition of the angiotensin-converting enzyme, contributing to improved cardiac function markers and reduced thrombolytic processes in myocardial infarction models (Khdhiri et al., 2020).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids includes methods relevant to this compound. This involves acylation and subsequent thermal degradation of intermediate compounds, which is pivotal in the synthesis of various heterocyclic compounds with potential applications in pharmacology (Janda, 2001).
Antimicrobial Applications
A study on the synthesis and biological evaluation of 2,5 Di-substituted 1,3,4 oxadiazoles, including compounds related to this compound, demonstrated good antimicrobial activity against bacteria such as Streptococcus aureus and Esteria coli. This indicates potential applications in antimicrobial treatments (Saini et al., 2009).
Antiplatelet and Antioxidant Properties
A study on ethyl 2-[8-Arylmethylidenhydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates revealed compounds with promising antiplatelet and antioxidant properties. This study is significant in the context of this compound due to the similarity in chemical structure and potential therapeutic applications (Gurevich et al., 2020).
Mecanismo De Acción
Safety and Hazards
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate may cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSGJEXXHXNHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487883 |
Source


|
| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61155-09-7 |
Source


|
| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)






![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)




